molecular formula C10H5ClF2N2 B2382936 3-Chloro-6-(2,6-difluorophenyl)pyridazine CAS No. 1154600-74-4

3-Chloro-6-(2,6-difluorophenyl)pyridazine

Cat. No.: B2382936
CAS No.: 1154600-74-4
M. Wt: 226.61
InChI Key: NYBXZOPGMHOHGL-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,6-difluorophenyl)pyridazine is a heterocyclic compound with the molecular formula C10H5ClF2N2 and a molecular weight of 226.61 g/mol It is characterized by a pyridazine ring substituted with a chloro group at the 3-position and a difluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the desired pyridazine derivative . The reaction conditions generally require refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,6-difluorophenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-(2,6-difluorophenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and difluorophenyl groups contribute to its binding affinity and specificity by interacting with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(2,6-difluorophenyl)pyridazine is unique due to the presence of both chloro and difluorophenyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-chloro-6-(2,6-difluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2/c11-9-5-4-8(14-15-9)10-6(12)2-1-3-7(10)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBXZOPGMHOHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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